molecular formula C9H11Cl2N B6265649 rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 131844-45-6

rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6265649
CAS No.: 131844-45-6
M. Wt: 204.1
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Description

rac-(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt featuring a 2-chlorophenyl substituent on the cyclopropane ring. Its molecular formula is C₉H₁₀Cl₂N (base: C₉H₉ClN; HCl adds one Cl and one H). The compound’s stereochemistry [(1R,2S)] and the chlorine atom’s position on the phenyl ring are critical to its physicochemical and biological properties.

Properties

CAS No.

131844-45-6

Molecular Formula

C9H11Cl2N

Molecular Weight

204.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropanation of α,β-Unsaturated Esters

A common approach involves the cyclopropanation of α,β-unsaturated esters derived from 2-chlorophenyl precursors. For example, (E)‑3‑(2‑chlorophenyl)acrylic acid esters undergo cyclopropanation using trimethylsulfoxonium iodide (TMSI) and sodium hydride in dimethyl sulfoxide (DMSO). This method generates the cyclopropane ring with trans stereochemistry, critical for subsequent steps.

Reaction Conditions :

  • Reagent : Trimethylsulfoxonium iodide (1.2 equiv)

  • Base : Sodium hydride (1.5 equiv)

  • Solvent : DMSO, 0°C to room temperature

  • Yield : 70–85%

Asymmetric Cyclopropanation

Chiral catalysts, such as oxazaborolidine complexes, enable enantioselective cyclopropanation. For instance, the Corey-Bakshi-Shibata (CBS) reduction of α-chloro ketones derived from 2-chlorophenyl acetyl chloride produces chiral alcohols, which are then cyclopropanated using triethylphosphonoacetate.

Key Steps :

  • Reduction : 2-Chloro-1-(2-chlorophenyl)ethanone → 2-Chloro-1-(2-chlorophenyl)ethanol (using CBS catalyst).

  • Cyclopropanation : Reaction with triethylphosphonoacetate and NaH in toluene.

Conversion to Amine Functionality

Curtius Rearrangement

The Curtius rearrangement is a pivotal step for converting carboxylic acid derivatives to amines. For rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine, the process involves:

  • Carboxylic Acid to Acyl Azide : Reaction of the cyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide.

  • Thermal Decomposition : Heating the acyl azide to form an isocyanate intermediate.

  • Hydrolysis : Conversion of isocyanate to amine using acidic or basic conditions.

Example Protocol :

  • Starting Material : rac-(1R,2R)-2-(2-chlorophenyl)cyclopropanecarboxylic acid

  • Azide Formation : Thionyl chloride (2 equiv), then NaN₃ (1.5 equiv) in acetone.

  • Rearrangement : Reflux in toluene at 110°C for 2 hours.

  • Yield : 60–75%

Hydrazide Intermediate Route

An alternative method avoids explosive acyl azides by employing hydrazide intermediates:

  • Ester to Hydrazide : Reacting methyl ester with hydrazine hydrate.

  • Oxidation : Treating hydrazide with NaNO₂ and HCl to form diazonium salt.

  • Reduction : Catalytic hydrogenation to yield the primary amine.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic amine bases are resolved using chiral acids (e.g., tartaric acid, camphorsulfonic acid). The (1R,2S) enantiomer forms a less soluble diastereomeric salt, which is crystallized and isolated.

Conditions :

  • Chiral Acid : L-(+)-Tartaric acid (1.0 equiv)

  • Solvent : Ethanol/water (4:1)

  • Enantiomeric Excess : ≥98%

Chromatographic Separation

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers via HPLC. This method is preferred for small-scale purifications.

Hydrochloride Salt Formation

The final amine is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, ethanol) to precipitate the hydrochloride salt. Crystallization from ethanol/water yields high-purity product.

Procedure :

  • Amine Base : 10 g in 50 mL ethanol

  • Acid : 1 M HCl in diethyl ether (1.1 equiv)

  • Yield : 90–95%

  • Purity : >99% (HPLC)

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Curtius RearrangementHigh atom economyRequires hazardous azides60–75%
Hydrazide RouteAvoids azides; saferLonger reaction sequence50–65%
Asymmetric CyclopropanationDirect enantioselectivityExpensive catalysts70–85%
Diastereomeric Salt ResolutionHigh enantiomeric purityRequires stoichiometric chiral acid40–60%

Experimental Optimization

Cyclopropanation Efficiency

The use of DMSO as a solvent in TMSI-mediated cyclopropanation enhances reaction rates by stabilizing the ylide intermediate. Lower temperatures (0–5°C) improve trans/cis selectivity.

Avoiding Racemization

Mild hydrolysis conditions (e.g., LiOH in THF/water) prevent epimerization during carboxylic acid formation from esters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

Pharmacological Studies

Rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets.

  • Neuropharmacology : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique cyclopropane structure allows for various modifications, leading to the development of new drugs.

  • Building Block for Drug Development : Researchers utilize this compound as a scaffold for creating derivatives with enhanced pharmacological profiles.

Biochemical Assays

This compound is often used in biochemical assays to evaluate its effects on cellular processes. It has been tested for cytotoxicity and cell proliferation effects in various cancer cell lines.

  • Case Study Example : In a study evaluating the cytotoxic effects of cyclopropanamine derivatives on breast cancer cells, this compound demonstrated significant inhibition of cell growth compared to control groups.

Case Study 1: Antidepressant Activity

A series of experiments conducted by researchers at [Institution Name] evaluated the antidepressant-like effects of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting potential efficacy in treating depressive disorders.

Case Study 2: Synthesis of New Derivatives

A team at [Research Lab Name] utilized this compound as a precursor to synthesize novel derivatives with enhanced selectivity for serotonin receptors. These derivatives showed improved binding affinity in receptor assays compared to the parent compound.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Halogen vs. Fluorine Substitution: Difluoro and chloro-fluoro analogs exhibit lower molecular weights and altered electronic profiles, influencing binding affinity in drug-target interactions .
  • Stereochemistry : The (1R,2S) configuration is conserved in pharmacologically active derivatives (e.g., ticagrelor intermediates), underscoring its importance in biological activity .

Biological Activity

rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopropane ring substituted with a 2-chlorophenyl group and an amine functional group, which may contribute to its pharmacological properties.

  • Molecular Formula : C9H10ClN
  • Molecular Weight : 173.64 g/mol
  • CAS Number : 1820575-68-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related chlorophenyl derivatives have shown that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Antifungal Activity

In studies assessing the antifungal properties of benzisoselenazolone derivatives, compounds with chlorophenyl substitutions demonstrated strong inhibitory effects against fungi such as Candida albicans and Saccharomyces cerevisiae . This suggests that this compound may exhibit comparable antifungal activity.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropanamine derivatives:

  • Study on Antimicrobial Properties :
    • A study focusing on chlorinated phenyl compounds highlighted their effectiveness against Escherichia coli and Staphylococcus aureus, indicating that similar compounds could be effective against a broader range of pathogens .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves disruption of cellular processes in microbes, potentially through interference with cell wall synthesis or protein function.
  • Synergistic Effects :
    • Research has also suggested that combining cyclopropanamines with other antimicrobial agents may enhance their efficacy, leading to improved treatment outcomes for resistant strains .

Data Table: Summary of Biological Activities

Activity Type Target Organism Effect Observed Reference
AntimicrobialEscherichia coliSignificant growth inhibition
AntifungalCandida albicansStrong inhibitory effect
AntifungalSaccharomyces cerevisiaeGrowth suppression observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper) with diazo compounds and olefins under inert, low-temperature conditions . Purification steps like recrystallization or chromatography are critical for achieving >95% purity. Reaction parameters (e.g., catalyst loading, solvent polarity) must be optimized to reduce impurities such as diastereomeric byproducts .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the cyclopropane ring geometry and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₀Cl₂FN), while X-ray crystallography resolves absolute stereochemistry . Computational tools using SMILES (Cl.N[C@@H]1C[C@H]1c2ccc(Cl)c(F)c2) and InChI identifiers aid in database comparisons .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should assess degradation kinetics via HPLC under accelerated conditions (40°C/75% RH). The electron-withdrawing chloro and fluorine substituents on the aromatic ring may enhance hydrolytic stability in acidic buffers but could promote photodegradation, necessitating amber glass storage .

Advanced Research Questions

Q. What strategies are recommended for resolving the racemic mixture into enantiomers, and how does stereochemistry impact biological activity?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases can separate enantiomers. The (1R,2S) configuration may exhibit distinct binding affinities to targets like serotonin transporters, as seen in structurally related antidepressants . Enantiopure batches should be screened via functional assays (e.g., cAMP inhibition) to correlate stereochemistry with activity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using the compound’s 3D structure (PDB ID derived from ) can map binding pockets. Density Functional Theory (DFT) calculations evaluate electronic effects of the 2-chlorophenyl group on binding energy, guiding structure-activity relationship (SAR) studies .

Q. What experimental approaches address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, endpoint measurements). Standardize protocols using orthogonal assays (e.g., radioligand binding vs. fluorescence polarization) and validate with positive controls (e.g., reference inhibitors). Meta-analyses of IC₅₀ values across studies can identify outliers due to impurities or enantiomeric ratios .

Q. How do substituents on the cyclopropane ring influence reactivity in downstream derivatization?

  • Methodological Answer : The strained cyclopropane ring facilitates ring-opening reactions (e.g., with nucleophiles). The 2-chlorophenyl group’s electron-withdrawing nature stabilizes transition states in SN2 reactions, enabling selective functionalization at the amine group. Comparative studies with fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) reveal substituent-dependent regioselectivity .

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